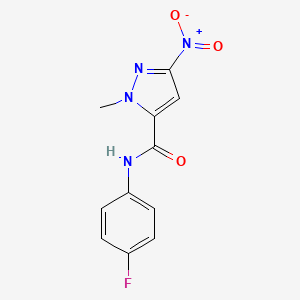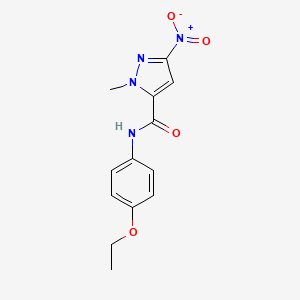
1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine
Descripción general
Descripción
1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine, also known as DM-235, is a chemical compound that belongs to the class of bipyridines. It has been widely studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Aplicaciones Científicas De Investigación
1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Mecanismo De Acción
The exact mechanism of action of 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine is not fully understood. However, it has been suggested that 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine may act as a modulator of the cholinergic system, which is involved in learning and memory processes. 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has also been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects
1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, a neurotransmitter involved in learning and memory processes, in the brain. 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain. 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has several advantages for lab experiments. It has a high potency and selectivity for its target receptors, which makes it a useful tool for studying the cholinergic and other neurotransmitter systems. 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine is also relatively stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to administer in animal models. 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine also has poor solubility in water, which limits its use in some experimental protocols.
Direcciones Futuras
There are several future directions for the study of 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine. One direction is to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Another direction is to investigate its potential as a cognitive enhancer in healthy individuals. Furthermore, the development of new formulations and delivery methods may improve the pharmacokinetics and bioavailability of 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine, which may enhance its therapeutic potential. Finally, the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-acetyl-5,6'-dimethyl-5',6-diphenyl-1,2,3,6-tetrahydro-2,3'-bipyridine may provide new insights into the pathogenesis of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-[5-methyl-2-(6-methyl-5-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O/c1-18-14-15-25(28(20(3)29)26(18)22-12-8-5-9-13-22)23-16-24(19(2)27-17-23)21-10-6-4-7-11-21/h4-14,16-17,25-26H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCPPIJCJMMCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(N(C1C2=CC=CC=C2)C(=O)C)C3=CC(=C(N=C3)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6'-dimethyl-5',6-diphenyl-3,6-dihydro-2,3'-bipyridin-1(2H)-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B4329367.png)
![5-(2-fluorophenyl)[1,2,5]oxadiazolo[3',4':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B4329372.png)
![3-thia-1,4,5-triazatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene](/img/structure/B4329387.png)
amino]methyl}-4-(3-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4329390.png)
![2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4329394.png)



![4-methoxy-2-[2-(3-methyl-4-nitroisoxazol-5-yl)vinyl]phenol](/img/structure/B4329435.png)
![ethyl 7-methyl-5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4329442.png)
![1,3,6-trimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4329445.png)

![ethyl 5-methyl-1-[4-[methyl(phenyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4329457.png)
![2-chloro-3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-4,6-dimethylpyridine](/img/structure/B4329472.png)